N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide
Overview
Description
N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide is a chemical compound with the molecular formula C17H20N2O2 . The molecular weight of this compound is 284.3529 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Pharmacokinetics and Metabolism
A study on the pharmacokinetics and metabolism of a related compound, S-1, which is a selective androgen receptor modulator, revealed insights into its absorption, clearance, distribution, and extensive metabolism in rats. This compound showed low clearance, moderate distribution volume, and a terminal half-life ranging from 3.6 to 5.2 hours after intravenous doses. Oral bioavailability ranged from 55% to 60%, with forty phase I and II metabolites identified, indicating extensive metabolic processing (Di Wu et al., 2006).
Immunomodulating Activity
Another study investigated the synthesis and immunomodulating activity of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, which demonstrated enhanced macrophage cytotoxicity and stimulated host-mediated antibacterial defenses in mice. One compound, in particular, showed effectiveness in preventing adjuvant-induced arthritis development in rats, suggesting potential therapeutic applications in immunomodulation and anti-inflammatory treatments (G. Doria et al., 1991).
Anticonvulsant Activity
A library of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides was synthesized and evaluated for anticonvulsant activity. These compounds, which combine chemical fragments of known antiepileptic drugs, displayed broad spectra of activity across preclinical seizure models. This suggests their potential as novel anticonvulsant agents, with one compound showing superior safety profiles compared to established drugs (K. Kamiński et al., 2015).
Endothelin Antagonism
Research on biphenylsulfonamide endothelin antagonists focused on the structure-activity relationships of mono- and disubstituted analogues. One compound, BMS-187308, demonstrated improved endothelin-A binding affinity and functional activity, along with good oral activity in rat models. This highlights the potential of such compounds in modulating endothelin-related physiological and pathological processes (N. Murugesan et al., 1998).
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(4-ethylphenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-13-7-9-16(10-8-13)21-12(2)17(20)19-15-6-4-5-14(18)11-15/h4-12H,3,18H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTNPGOJHRZEGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501244418 | |
Record name | N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501244418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954272-88-9 | |
Record name | N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=954272-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501244418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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